Potassium salicylate (CAS 578-36-9) is the potassium salt of salicylic acid, typically supplied as a white, crystalline powder. It functions as a highly water-soluble alternative to salicylic acid, primarily utilized as a raw material or precursor in chemical synthesis, as a component in topical formulations, and as a preservative in cosmetics.[1][2][3] Its key procurement advantage over the parent acid is significantly improved handling and solubility in aqueous systems, allowing for the creation of concentrated stock solutions and formulations without the need for organic solvents.[4]
Replacing potassium salicylate with seemingly similar compounds like salicylic acid or sodium salicylate can lead to process failures or inconsistent product performance. Salicylic acid itself has very poor water solubility (1.24 g/L at 0°C), making it unsuitable for many aqueous-based processes and formulations where potassium salicylate excels.[4] While sodium salicylate also offers enhanced water solubility, the specific cation (K+ vs. Na+) can influence thermal stability, electrochemical behavior, and formulation compatibility. These differences are critical in applications such as specific organic syntheses, where reaction kinetics or product purity are dependent on the properties of the specific salt form, or in formulations where pH stability and interaction with other components are paramount.[5][6]
The primary procurement driver for potassium salicylate over its parent compound, salicylic acid, is its dramatically higher aqueous solubility. Salicylic acid is poorly soluble in water, with a reported solubility of only 1.24 g/L at 0°C.[7] In contrast, potassium salicylate is highly soluble in water; one source notes that one gram dissolves in just 0.85 mL of water, implying a solubility of over 1000 g/L.[4] This stark difference makes it the required choice for preparing concentrated aqueous stock solutions or incorporating the salicylate moiety into water-based formulations without using co-solvents.
| Evidence Dimension | Solubility in Water |
| Target Compound Data | Highly soluble; 1 gram dissolves in 0.85 mL H2O[4] |
| Comparator Or Baseline | Salicylic Acid: 1.24 g/L at 0°C[7] |
| Quantified Difference | Potassium salicylate is several orders of magnitude more soluble in water than salicylic acid. |
| Conditions | Aqueous solution, standard temperature. |
This enables the development of high-concentration, solvent-free aqueous formulations, simplifying processing and reducing reliance on organic solvents.
The salt form of potassium salicylate provides a distinct advantage in pH control for formulations compared to the inherent acidity of salicylic acid. A saturated solution of salicylic acid is highly acidic, with a pH of approximately 2.4.[7] In contrast, potassium salicylate can be used to create formulations with a pH closer to neutral or slightly acidic, such as pH 5.22 to 6.48 for topical use or around 7.2 for oral applications, as demonstrated in patent literature.[4] This property is critical for applications on biological surfaces like skin, where a less acidic pH is required to avoid irritation, or in buffered systems where pH stability is essential.
| Evidence Dimension | pH in Aqueous Solution |
| Target Compound Data | Can be formulated to a range of pH values, e.g., 5.22-7.2[4] |
| Comparator Or Baseline | Salicylic Acid (saturated solution): ~pH 2.4[7] |
| Quantified Difference | Allows for formulations ~3-5 pH units higher (less acidic) than salicylic acid. |
| Conditions | Aqueous formulations for topical or oral use. |
This allows for the creation of pH-controlled, non-irritating formulations for cosmetics and topical applications, a key requirement not easily met by the parent acid.
Potassium salicylate serves as a suitable precursor for the synthesis of phenol through thermal decarboxylation.[7] This reaction pathway is a known method for producing phenol from salicylic acid and its salts. While other alkali salicylates can also be used, the choice of potassium salt can be relevant in specific process conditions, potentially influencing reaction temperature and yield. This contrasts with derivatives like acetylsalicylic acid, which would undergo more complex decomposition under similar heating conditions.
| Evidence Dimension | Reactivity / Precursor Use |
| Target Compound Data | Undergoes thermal decarboxylation to produce phenol.[7] |
| Comparator Or Baseline | Acetylsalicylic acid (Aspirin) would decompose differently, not yielding phenol directly. |
| Quantified Difference | Qualitative difference in reaction outcome. |
| Conditions | Heating. |
For synthetic labs requiring a solid, soluble precursor for phenol generation via decarboxylation, potassium salicylate offers a viable and direct route.
Leveraging its exceptionally high water solubility compared to salicylic acid, potassium salicylate is the right choice for creating concentrated, water-based cosmetic or topical products.[4][7] This avoids the use of irritating organic solvents and allows for stable, clear solutions at pH levels more compatible with skin, unlike the highly acidic nature of salicylic acid solutions.[8]
Due to its high purity and solubility, potassium salicylate is suitable for use as an analytical standard in quantitative HPLC methods.[9] Its properties allow for the preparation of precise aqueous standard solutions. It can also be used as a component in reverse-phase HPLC mobile phases for the separation of related compounds.
Potassium salicylate is a specified precursor in patented synthesis routes, such as the production of salicylic acid from phenol and potassium carbonate.[5] It also serves as a starting material for generating phenol via thermal decarboxylation, making it a valuable intermediate for laboratories focused on synthesizing phenolic compounds.[10]
Corrosive;Irritant